5-chloro-2-ethyl-1H-indole-7-carboxylic acid
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Overview
Description
5-chloro-2-ethyl-1H-indole-7-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-1H-indole-7-carboxylic acid typically involves the chlorination of 2-ethyl-1H-indole-7-carboxylic acid. This can be achieved through electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-chloro-2-ethyl-1H-indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxylic acid: Another chlorinated indole derivative with similar chemical properties.
2-ethyl-1H-indole-7-carboxylic acid: The non-chlorinated parent compound.
5-chloro-2-methyl-1H-indole-7-carboxylic acid: A methylated analog with distinct biological activities.
Uniqueness
5-chloro-2-ethyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and ethyl groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-ethyl-1H-indole-7-carboxylic acid involves the introduction of a chloro group at the 5th position of the indole ring, followed by the addition of an ethyl group at the 2nd position. The carboxylic acid group is then introduced at the 7th position of the indole ring.", "Starting Materials": [ "Indole", "Chlorine gas", "Ethyl magnesium bromide", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetic acid", "Sodium acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Chlorination of Indole", "Indole is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 5th position of the indole ring.", "Step 2: Ethylation of 5-Chloroindole", "5-Chloroindole is reacted with ethyl magnesium bromide in diethyl ether to introduce an ethyl group at the 2nd position of the indole ring.", "Step 3: Carboxylation of 2-Ethyl-5-chloroindole", "2-Ethyl-5-chloroindole is treated with carbon dioxide in the presence of a catalyst such as palladium on carbon and a base such as sodium hydroxide to introduce a carboxylic acid group at the 7th position of the indole ring.", "Step 4: Acidification and Isolation of 5-Chloro-2-ethyl-1H-indole-7-carboxylic acid", "The reaction mixture is acidified with hydrochloric acid and the product is isolated by filtration and washed with water.", "Step 5: Purification of 5-Chloro-2-ethyl-1H-indole-7-carboxylic acid", "The crude product is dissolved in methanol and acetic acid, and then treated with sodium acetate and sodium bicarbonate to remove impurities. The purified product is obtained by filtration and drying." ] } | |
CAS No. |
875306-07-3 |
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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